molecular formula C16H11F6NO3S B2665347 2-(Benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine CAS No. 478032-31-4

2-(Benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine

Cat. No. B2665347
CAS RN: 478032-31-4
M. Wt: 411.32
InChI Key: MWCKFEDVSWSZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Trifluoromethyl-substituted Pyridines Synthesis

Trifluoromethyl-substituted pyridines have been synthesized through the displacement of iodine by in situ generated (trifluoromethyl)copper, demonstrating a method to introduce trifluoromethyl groups into pyridines, which could be related to the synthesis or functionalization of compounds similar to the one (Cottet & Schlosser, 2002).

Radical-mediated Cleavage and Synthesis of Fluoro Esters

A methodology involving stannyl radical-mediated cleavage of pi-deficient heterocyclic sulfones, leading to the synthesis of alpha-fluoro esters, has been developed. This approach represents a new strategy for the removal of sulfone groups, which could be applicable to the modification or synthesis of related pyridine derivatives (Wnuk et al., 2000).

Regio- and Stereoselective Ring Opening

The regio- and stereoselective ring opening of epoxides has been used for the enantioselective synthesis of 2,3,4-trisubstituted five-membered heterocycles. Such selective transformations could be relevant for creating structurally complex and stereochemically defined frameworks in pyridine derivatives (Díez et al., 2002).

[3 + 2] Cycloaddition Reactions

The use of [3 + 2] cycloaddition reactions for the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones from 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives with azides or isocyanides highlights a versatile approach to constructing heterocyclic compounds with potential relevance to the synthesis or functionalization of similar pyridine derivatives (Gao & Lam, 2008).

Synthesis of Phenyl-substituted Benzenesulfonylhydrazones

Research into the synthesis of phenyl-substituted benzenesulfonylhydrazones of 2-pyridinecarboxyaldehyde 1-oxide and their antineoplastic activity provides insight into the functional group transformations and biological activity evaluations of pyridine derivatives, potentially guiding future studies on similar compounds (Loh, Cosby, & Sartorelli, 1980).

properties

IUPAC Name

2-(benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO3S/c17-12(14(18)19)6-7-26-13-8-10(16(20,21)22)9-23-15(13)27(24,25)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCKFEDVSWSZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)OCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzenesulfonyl)-3-(3,4,4-trifluorobut-3-enoxy)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.